molecular formula C19H16N2O4 B2687813 N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-1-benzofuran-2-carboxamide CAS No. 954721-95-0

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B2687813
CAS No.: 954721-95-0
M. Wt: 336.347
InChI Key: YYBMJFVARWYALV-UHFFFAOYSA-N
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Description

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes an oxazolidinone ring and a benzofuran moiety. It has been studied for its potential as an antithrombotic agent due to its ability to inhibit Factor Xa, a key enzyme in the coagulation cascade .

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been investigated for its ability to interact with biological targets, such as enzymes and receptors.

    Medicine: The compound’s antithrombotic properties make it a promising candidate for the development of new anticoagulant drugs.

Future Directions

Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxazolidinone ring, which can be achieved through the reaction of an amino alcohol with a carbonyl compound under acidic conditions. The benzofuran moiety is then introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. For example, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-1-benzofuran-2-carboxamide stands out due to its unique combination of an oxazolidinone ring and a benzofuran moiety, which may confer distinct pharmacological properties compared to other Factor Xa inhibitors. Its specific binding interactions and potential for structural modifications make it a valuable compound for further research and development .

Properties

IUPAC Name

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-18(17-10-13-6-4-5-9-16(13)25-17)20-11-15-12-21(19(23)24-15)14-7-2-1-3-8-14/h1-10,15H,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBMJFVARWYALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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